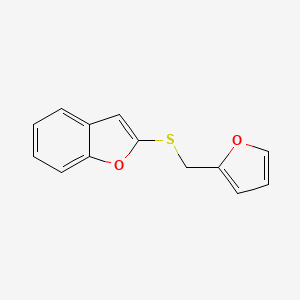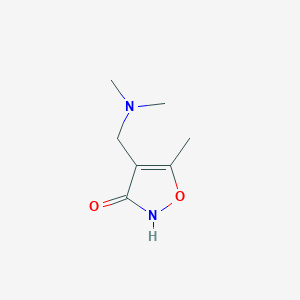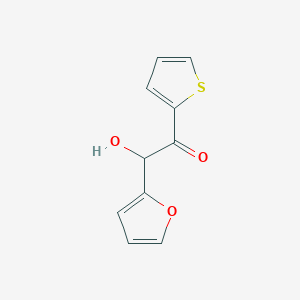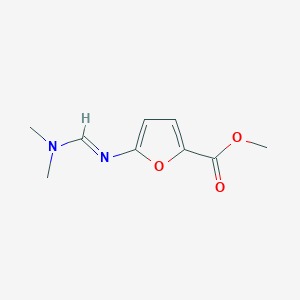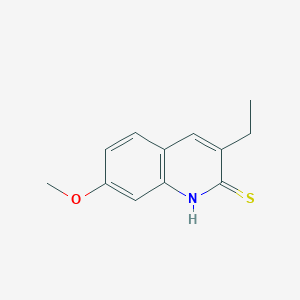
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitrothiophene moiety in this compound further enhances its potential biological activities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds. The general steps include:
Preparation of Boron Reagents: The organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling.
Coupling Reaction: The boron reagents are then coupled with the appropriate halogenated benzofuran derivative in the presence of a palladium catalyst.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted benzofuran compounds.
Applications De Recherche Scientifique
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran involves its interaction with various molecular targets and pathways. The nitrothiophene moiety is known to inhibit enzymes such as mycobacterial arylamine N-acetyltransferase, which is crucial in the metabolism of certain drugs . This inhibition can lead to the accumulation of toxic intermediates, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(5-nitrothiophen-2-yl)-1H-benzimidazole: Shares the nitrothiophene moiety and exhibits similar biological activities.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another benzofuran derivative with notable biological activities.
Uniqueness
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is unique due to its combination of a benzofuran core with a nitrothiophene moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various scientific research applications.
Propriétés
Formule moléculaire |
C14H8ClNO3S |
|---|---|
Poids moléculaire |
305.7 g/mol |
Nom IUPAC |
5-chloro-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H8ClNO3S/c15-10-1-5-13-9(7-10)8-11(19-13)2-3-12-4-6-14(20-12)16(17)18/h1-8H/b3-2+ |
Clé InChI |
RUEQRVXYCGBAIV-NSCUHMNNSA-N |
SMILES isomérique |
C1=CC2=C(C=C1Cl)C=C(O2)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=C1Cl)C=C(O2)C=CC3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)

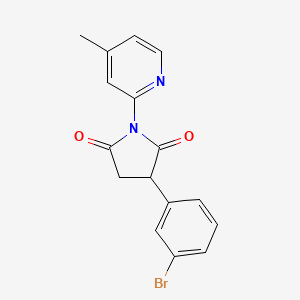
![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
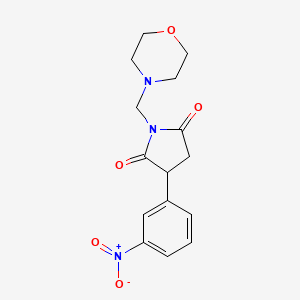
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)

